3,6,9,12-Tetraoxapentacosanoic acid

Description

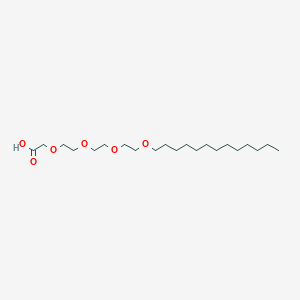

3,6,9,12-Tetraoxapentacosanoic acid (TOPA) is a polyether-modified fatty acid with the molecular formula C₂₁H₄₁O₆ and a molecular weight of 390.555 g/mol . It is characterized by a 21-carbon chain interspersed with four ether oxygen atoms at positions 3, 6, 9, and 12, terminating in a carboxylic acid group. TOPA has been identified as a lipid component in lichen extracts, where it contributes to antioxidant and antidiabetic activities . Its sodium salt (CAS 117292-47-4) is regulated under Canada’s Non-Domestic Substances List (NDSL), requiring notification for manufacturing or import .

Properties

CAS No. |

127174-97-4 |

|---|---|

Molecular Formula |

C21H42O6 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C21H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-14-15-25-16-17-26-18-19-27-20-21(22)23/h2-20H2,1H3,(H,22,23) |

InChI Key |

YGNNWPABJOELRL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCOCCOCCOCCOCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCOCCOCCOCCOCC(=O)O |

Synonyms |

TRIDECETH-4 CARBOXYLIC ACID |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Ether Linkages and Carboxylic Acid Groups

TOPA belongs to a broader class of polyether carboxylic acids. Key structural analogs include:

Key Differences :

- Chain Length: TOPA (C21) and 3,6,9,12-Tetraoxatetracosanoic acid (C24) exhibit longer hydrophobic tails compared to C14 and C17 analogs, influencing solubility and membrane interaction .

- Oxygen Density: 4,7,10,13,16-Pentaoxaheptadecanoic acid has five ether oxygens, enhancing hydrophilicity but reducing thermal stability relative to TOPA .

Alcohol and Amine Derivatives

Replacing the carboxylic acid group with alcohol or amine functionalities alters physicochemical properties:

Key Differences :

Regulatory and Industrial Relevance

- TOPA’s Sodium Salt: Listed on Canada’s NDSL, requiring regulatory notification for industrial use .

- Tentative Identification : Some analogs, like 3,6,9,12-Tetraoxapentacosan-1-ol, are tentatively identified in plant protection products, highlighting the need for further analytical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.